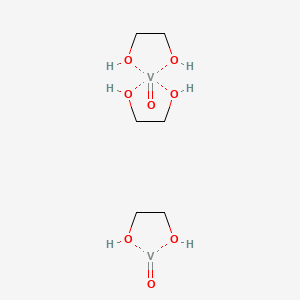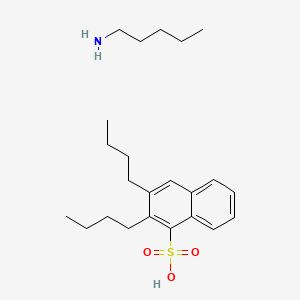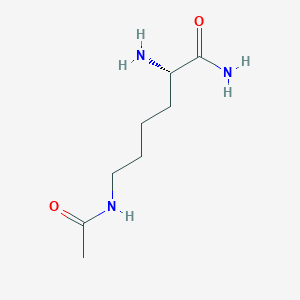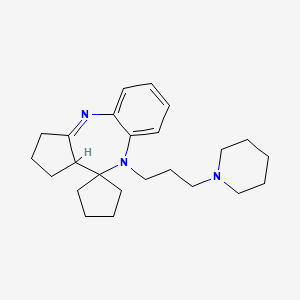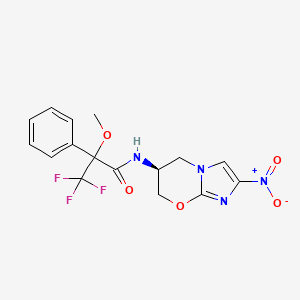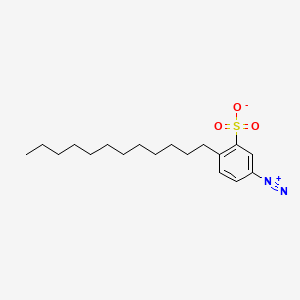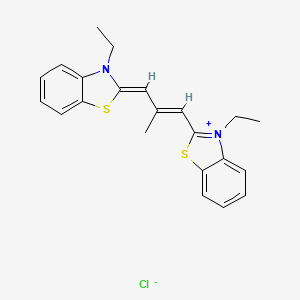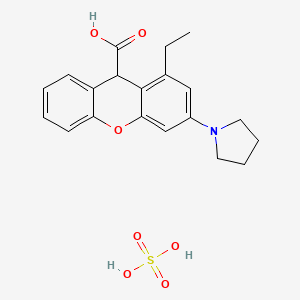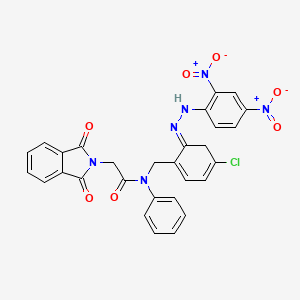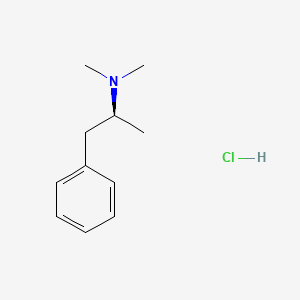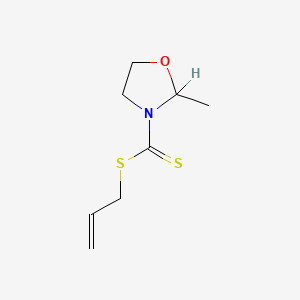
2,5-Dimethoxy-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 303-802-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 303-802-1 involves several synthetic routes and reaction conditions. Common methods include:
Solvothermal Method: This method typically takes around 24 hours and involves the use of solvents under high temperature and pressure.
Reflux Method: This method reduces the synthesis time to 4-8 hours by continuously boiling the reaction mixture and condensing the vapor back into the liquid.
Microwave-Assisted Method: This method significantly reduces the reaction time to just 5 minutes by using microwave radiation to heat the reaction mixture.
Chemical Reactions Analysis
EINECS 303-802-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 303-802-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand cellular processes and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 303-802-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
EINECS 303-802-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl Nitrite: Known for its use in medicine and industry.
Bismuth Tetroxide: Used in various industrial applications.
Mercurous Oxide: Utilized in chemical synthesis and industrial processes.
EINECS 303-802-1 is unique due to its specific chemical properties and wide range of applications in different fields.
Properties
CAS No. |
94230-90-7 |
|---|---|
Molecular Formula |
C18H18ClN5O4 |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C18H17N5O4.ClH/c1-11(24)17(18(25)20-12-7-5-4-6-8-12)23-22-14-10-15(26-2)13(21-19)9-16(14)27-3;/h4-10,17H,1-3H3;1H |
InChI Key |
GIPOBELFRXAAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=C(C=C2OC)[N+]#N)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


